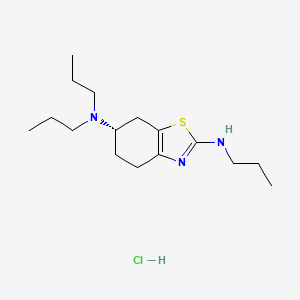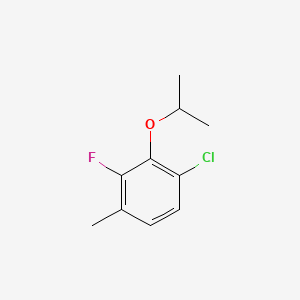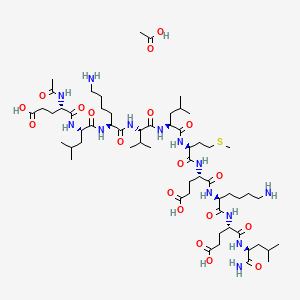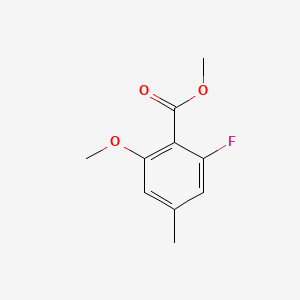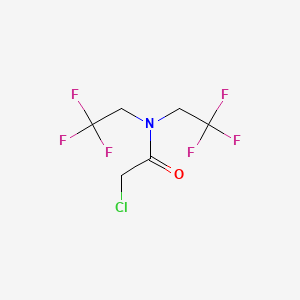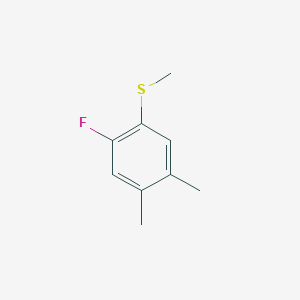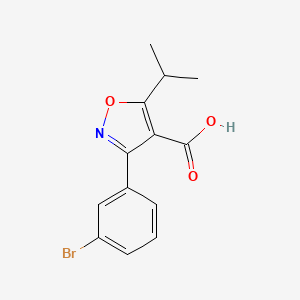
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2,3-difluoro-4-carboxyphenylboronic acid.
Reduction: 6-Bromo-2,3-difluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the development of enzyme inhibitors and sensors . The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks bromine and fluorine substituents.
4-Bromo-2,6-difluorophenylboronic acid: Similar structure but lacks the formyl group.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Similar structure but contains an iodine atom instead of a formyl group.
Uniqueness
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (bromine and fluorine) and electron-donating (formyl) groups on the phenyl ring. This unique combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H4BBrF2O3 |
|---|---|
Peso molecular |
264.82 g/mol |
Nombre IUPAC |
(6-bromo-2,3-difluoro-4-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BBrF2O3/c9-4-1-3(2-12)6(10)7(11)5(4)8(13)14/h1-2,13-14H |
Clave InChI |
BCJWSKCRCLCZIS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C(=C1F)F)C=O)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)

